molecular formula C5H8O3S B6242442 (2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid CAS No. 147084-58-0

(2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid

Cat. No.: B6242442
CAS No.: 147084-58-0
M. Wt: 148.18 g/mol
InChI Key: ATECTSUBHORAGM-IWQZZHSRSA-N
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Description

(2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid is a high-purity chemical compound intended for research and laboratory use only. It is not approved for human, veterinary, or household use. This molecule features a prop-2-enoic acid (acrylic acid) backbone modified with a (2-hydroxyethyl)sulfanyl moiety, a structure that suggests potential as a key intermediate in organic synthesis and polymer chemistry. Researchers value this compound for its [describe specific reactivity, e.g., thiol-ene click chemistry potential or role as a building block]. Its primary research applications include [Application Area 1, e.g., the development of novel functional polymers] and [Application Area 2, e.g., the synthesis of bioactive molecule conjugates]. The mechanism of action for this compound is primarily based on the reactivity of its [specific functional group, e.g., carboxylic acid group and vinyl sulfide group], allowing it to participate in various chemical transformations. [Add 1-2 sentences on specific, hypothesized research value or a known area of investigation]. Our product is characterized by [Specification 1, e.g., >95% purity (as determined by HPLC)] and is supplied under [Storage Condition, e.g., inert atmosphere at -20°C] to ensure stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147084-58-0

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

(Z)-3-(2-hydroxyethylsulfanyl)prop-2-enoic acid

InChI

InChI=1S/C5H8O3S/c6-2-4-9-3-1-5(7)8/h1,3,6H,2,4H2,(H,7,8)/b3-1-

InChI Key

ATECTSUBHORAGM-IWQZZHSRSA-N

Isomeric SMILES

C(CS/C=C\C(=O)O)O

Canonical SMILES

C(CSC=CC(=O)O)O

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Computational Characterization of 2z 3 2 Hydroxyethyl Sulfanyl Prop 2 Enoic Acid

Conformational Analysis and Intramolecular Interactions in (2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic Acid

The conformational flexibility of this compound arises from rotation around several single bonds, including the C-S, S-C, C-C, and C-O bonds. This flexibility allows the molecule to adopt various spatial arrangements, the stability of which is governed by a delicate balance of steric hindrance and non-covalent interactions.

The Z-configuration of the double bond imposes a significant constraint on the geometry of the propenoic acid backbone, bringing the sulfanyl (B85325) group and the carboxylic acid group into proximity. The interplay of these conformational factors can be elucidated through a combination of spectroscopic techniques and computational modeling.

Table 1: Potential Intramolecular Interactions and Their Expected Impact on Conformation

Interacting GroupsType of InteractionExpected Conformational Outcome
Carboxylic -OH and Thioether SHydrogen BondFormation of a pseudo-five-membered ring, leading to a more compact structure.
Carboxylic -OH and Carbonyl OHydrogen BondFormation of a pseudo-five-membered ring, influencing the orientation of the carboxylic acid group.
Hydroxyethyl (B10761427) -OH and Carbonyl OHydrogen BondFormation of a larger pseudo-ring, affecting the orientation of the hydroxyethyl side chain.
Steric Repulsionvan der WaalsEclipsed conformations around single bonds are destabilized, favoring staggered arrangements.

Electronic Structure and Reactivity Profiles of the Thioether and Carboxylic Acid Moieties

The electronic structure of this compound is characterized by the interplay of its constituent functional groups. The α,β-unsaturated carboxylic acid moiety features a conjugated π-system, which influences the electron distribution across the C=C double bond and the C=O group. The sulfur atom of the thioether group, with its lone pairs of electrons, can also participate in this conjugation to some extent, further modulating the electronic properties.

Thioether Moiety: The thioether group is generally considered a weak nucleophile. However, the sulfur atom's lone pairs can be involved in resonance with the adjacent π-system, which can affect its reactivity. Oxidation of the thioether to a sulfoxide (B87167) or sulfone is a common reaction pathway for this functional group. The electron-rich nature of the sulfur atom also makes it a potential site for coordination with metal ions.

Carboxylic Acid Moiety: The carboxylic acid group is acidic and can be deprotonated to form a carboxylate anion. The reactivity of the carbonyl group is influenced by the conjugation with the C=C double bond. Nucleophilic attack at the carbonyl carbon is a key reaction, leading to esterification or amidation. The α,β-unsaturation also makes the β-carbon susceptible to nucleophilic conjugate addition (Michael addition). However, the electron-donating nature of the sulfur atom attached to the β-carbon may modulate this reactivity.

The presence of the hydroxyl group introduces another reactive site, capable of undergoing esterification or etherification reactions.

Advanced NMR and Mass Spectrometric Techniques for Elucidating Reaction Intermediates

The identification and characterization of transient reaction intermediates are crucial for understanding the reaction mechanisms involving this compound. Advanced nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques are powerful tools for this purpose.

NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide detailed information about the connectivity of atoms within a molecule. These techniques are invaluable for confirming the structure of reaction products and can also be used to identify intermediates if they are present in sufficient concentration. For example, changes in the chemical shifts of the protons and carbons in the vicinity of a reaction center can provide evidence for the formation of an intermediate.

Mass Spectrometry: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that allow for the analysis of fragile molecules and reaction intermediates without significant fragmentation. High-resolution mass spectrometry (HRMS) can provide the exact mass of an ion, which allows for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment a selected ion and analyze its fragment ions, providing structural information about the precursor ion. These techniques are particularly useful for detecting and characterizing low-abundance, short-lived intermediates in a reaction mixture.

Table 2: Application of Advanced Spectroscopic Techniques for Intermediate Analysis

TechniqueInformation ProvidedApplication to this compound
2D NMR (COSY, HSQC, HMBC)Connectivity of atoms, structural elucidation.Confirmation of the structure of reaction products and identification of stable intermediates.
High-Resolution Mass Spectrometry (HRMS)Exact mass and elemental composition.Determination of the molecular formula of intermediates and products.
Tandem Mass Spectrometry (MS/MS)Structural information from fragmentation patterns.Elucidation of the structure of transient intermediates by analyzing their fragmentation pathways.

Quantum Chemical Calculations and Molecular Dynamics Simulations of this compound

Computational methods provide a powerful complement to experimental studies by offering detailed insights into the structure, energetics, and dynamics of molecules at the atomic level.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the conformational landscape of this compound. By calculating the energies of different conformers, the most stable structures can be identified, and the energy barriers between them can be determined. These calculations can also provide valuable information about the electronic structure, including atomic charges, bond orders, and molecular orbitals, which helps in understanding the molecule's reactivity. Furthermore, transition state theory combined with quantum chemical calculations can be used to model reaction pathways and determine activation energies, providing a theoretical basis for observed reaction kinetics.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution. MD simulations provide a time-resolved picture of the molecule's motions, allowing for the exploration of its conformational flexibility and the dynamics of intramolecular interactions. By analyzing the trajectories from MD simulations, one can gain insights into the preferred conformations in solution and the timescale of conformational changes.

Table 3: Computational Methods and Their Applications

Computational MethodKey ApplicationsExpected Insights for this compound
Density Functional Theory (DFT)Conformational analysis, electronic structure, reaction mechanisms.Identification of the most stable conformers, understanding the electronic distribution and reactivity, and predicting reaction pathways.
Molecular Dynamics (MD) SimulationsDynamic behavior in solution, conformational sampling.Characterization of the flexibility of the molecule and the dynamics of intramolecular hydrogen bonding in a solvent environment.

Biochemical and Molecular Interactions of 2z 3 2 Hydroxyethyl Sulfanyl Prop 2 Enoic Acid

Enzymatic Biotransformation Pathways of (2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic Acid

Identification and Characterization of Enzymes Involved in this compound Metabolism

No studies have been published that identify or characterize any enzymes involved in the metabolism of this compound.

Mechanistic Studies of Enzymatic Hydrolysis and Conjugation of this compound

There are no mechanistic studies available that describe the enzymatic hydrolysis or conjugation of this compound.

Protein-Ligand Interaction Studies with this compound

Binding Affinity and Specificity of this compound with Target Proteins

Data on the binding affinity and specificity of this compound with any target proteins are not present in the current scientific literature.

Structural Biology Approaches to Elucidate Binding Modes of this compound

There is no information from structural biology studies, such as X-ray crystallography or NMR spectroscopy, that elucidates the binding modes of this compound to any protein.

Modulation of Cellular Signaling Pathways by this compound in In Vitro Models

Research on the effects of this compound on cellular signaling pathways in in vitro models has not been reported.

Structure Activity Relationship Sar and Analog Design for 2z 3 2 Hydroxyethyl Sulfanyl Prop 2 Enoic Acid

Design Principles for Modifying the (2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic Acid Scaffold

The scaffold of this compound offers multiple avenues for structural modification to probe and enhance biological activity. Key design principles revolve around altering the electronic, steric, and hydrophobic properties of the molecule.

Key Modification Strategies:

Functional Group Modification: The primary functional groups—carboxylic acid, thioether, and hydroxyl group—are prime targets for modification. The carboxylic acid can be esterified or converted to an amide to alter its charge and polarity. The thioether can be oxidized, and the hydroxyl group can be etherified or esterified.

Isosteric and Bioisosteric Replacement: Replacing key functional groups with isosteres or bioisosteres can modulate the compound's properties while retaining its essential binding features. drughunter.com For instance, the thioether could be replaced with an ether or a selenoether, and the carboxylic acid could be substituted with a tetrazole ring. drughunter.comopenaccessjournals.com

Chain Homologation or Contraction: The length of the ethyl chain connecting the thioether and the hydroxyl group can be extended or shortened to optimize the spatial relationship between these two functional groups.

Introduction of Steric Hindrance: Adding bulky groups at specific positions can enhance selectivity for a particular biological target by preventing binding to off-targets.

Conformational Restriction: Introducing cyclic structures or double bonds can lock the molecule into a more rigid conformation, which can lead to higher affinity for the target receptor by reducing the entropic penalty of binding.

These design principles can be systematically applied to generate a library of analogs, which can then be screened for biological activity to build a comprehensive SAR profile.

Table 1: Hypothetical Design Strategies for Modifying the this compound Scaffold

Modification StrategyTarget MoietyExample ModificationExpected Impact on Properties
Functional Group Modification Carboxylic AcidMethyl EsterIncreased lipophilicity, loss of negative charge
ThioetherSulfoxide (B87167)/SulfoneIncreased polarity, potential for hydrogen bonding
Hydroxyl GroupMethyl EtherDecreased polarity, loss of hydrogen bond donor capability
Bioisosteric Replacement ThioetherEther (-O-)Altered bond angles and electronic properties
Carboxylic AcidTetrazoleMaintained acidity with increased lipophilicity
Chain Length Modification Ethyl LinkerPropyl LinkerAltered spatial distance between thioether and hydroxyl
Stereochemical Modification Double Bond(E)-isomerChange in geometric orientation of substituents

Impact of Thioether and Hydroxyl Modifications on Biological Activity

The thioether and hydroxyl moieties are critical components of the this compound structure and are expected to play significant roles in its biological activity.

Thioether Modifications:

The thioether linkage is a key structural feature that influences the compound's flexibility and electronic properties. nih.gov Thioethers can participate in van der Waals interactions and, in some cases, can act as hydrogen bond acceptors. However, thioethers are also susceptible to metabolic oxidation to the corresponding sulfoxide and sulfone, which can significantly alter the compound's polarity, solubility, and biological activity. nih.govacs.orgnih.gov In some instances, this oxidation can lead to a decrease in activity, while in others it may be a necessary step for bioactivation. nih.gov

Bioisosteric replacement of the thioether with an ether, for example, would remove the potential for oxidation and alter the geometry of the molecule. Such a modification would be crucial in determining the importance of the sulfur atom for biological activity.

Hydroxyl Modifications:

The terminal hydroxyl group is a polar moiety capable of acting as both a hydrogen bond donor and acceptor. hyphadiscovery.comreachemchemicals.comresearchgate.net These interactions are often crucial for the binding of a drug to its receptor and for its water solubility. researchgate.netbiomedres.usashp.org Modification of the hydroxyl group can have a profound impact on the compound's biological activity. hyphadiscovery.com

Esterification or Etherification: Converting the hydroxyl group to an ester or an ether would remove its hydrogen bond donating ability and increase its lipophilicity. biomedres.us This could either enhance or diminish its activity, depending on the specific requirements of the biological target.

The presence and position of hydroxyl groups can significantly influence a molecule's interaction with its biological target. nih.gov Therefore, a thorough investigation of hydroxyl group modifications is essential for a complete understanding of the SAR of this compound.

Table 2: Hypothetical Impact of Thioether and Hydroxyl Modifications on Biological Activity

AnalogModificationPotential Impact on Biological Activity
Analog A Thioether oxidized to SulfoxideIncreased polarity; may increase or decrease activity depending on target interaction.
Analog B Thioether replaced with EtherAltered geometry and electronics; may affect binding affinity.
Analog C Hydroxyl group converted to Methyl EtherDecreased polarity; loss of H-bond donor capacity, potentially reducing binding affinity.
Analog D Hydroxyl group replaced with Amino groupIntroduction of a basic center; potential for new ionic or hydrogen bonding interactions.

Stereochemical Influences on the Bioactivity of this compound Derivatives

Stereochemistry plays a fundamental role in the interaction of small molecules with biological macromolecules, which are chiral environments. solubilityofthings.comnih.gov For this compound, the key stereochemical feature is the Z-configuration of the double bond. This configuration dictates the relative spatial arrangement of the substituents on the double bond, which in turn affects how the molecule can fit into a binding site.

In the case of this compound, the Z-isomer places the carboxylic acid and the thioether substituent on the same side of the double bond. The corresponding (E)-isomer would have these groups on opposite sides. This difference in geometry could lead to significant variations in how the isomers interact with a target protein. For example, if both the carboxylic acid and the thioether are involved in binding to adjacent sites on a receptor, the Z-isomer may be the active form, while the (E)-isomer would be unable to make both interactions simultaneously.

Therefore, the synthesis and biological evaluation of the (E)-isomer of 3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid would be a critical step in understanding the stereochemical requirements for its activity.

Table 3: Hypothetical Comparison of Biological Activity of (Z) and (E) Isomers

IsomerConfigurationRelative Position of Carboxyl and ThioetherPredicted Biological Activity
(2Z)-isomer cisSame side of the double bondPotentially higher activity if both groups bind to adjacent receptor sites.
(2E)-isomer transOpposite sides of the double bondPotentially lower activity if simultaneous binding of both groups is required.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmdpi.com A QSAR model can be used to predict the activity of newly designed analogs before they are synthesized, thereby saving time and resources in the drug discovery process. nih.govbcrcp.ac.inshd-pub.org.rsresearchgate.net

For a series of analogs of this compound, a QSAR study would involve the following steps:

Data Set Generation: A series of analogs would be synthesized and their biological activities measured under standardized conditions.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight, pKa), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., molecular connectivity indices). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activities.

Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques, such as cross-validation and external validation with a test set of compounds.

A well-validated QSAR model could provide valuable insights into the structural features that are important for the biological activity of this class of compounds. mdpi.com For example, the model might reveal that lipophilicity is positively correlated with activity, suggesting that more lipophilic analogs should be designed. Conversely, a negative correlation with a steric descriptor might indicate that bulky substituents are detrimental to activity.

Pharmacophore modeling, a related technique, could also be employed to identify the essential 3D arrangement of functional groups required for activity. researchgate.netdovepress.comnih.govnih.govmdpi.com

Table 4: Hypothetical QSAR Descriptors and Their Potential Correlation with Activity

Descriptor TypeExample DescriptorPotential Correlation with ActivityInterpretation
Hydrophobicity LogPPositiveIncreased lipophilicity may enhance membrane permeability or hydrophobic interactions with the target.
Electronic Dipole MomentNegativeA lower dipole moment may be favorable for passing through nonpolar biological membranes.
Steric Molar RefractivityNegativeBulky substituents may sterically hinder the binding of the molecule to its target.
Topological Wiener IndexPositiveIncreased molecular branching might lead to a better fit within the binding pocket.

Mechanistic Pharmacological Investigations of 2z 3 2 Hydroxyethyl Sulfanyl Prop 2 Enoic Acid

Detailed Enzyme Inhibition Profiles of (2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic Acid

Without experimental data, it is not possible to provide a detailed enzyme inhibition profile for this compound. Research in this area would first involve screening the compound against a panel of enzymes to identify potential targets.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Once an enzyme target is identified, a kinetic analysis would be necessary to understand the mechanism of inhibition. This would involve determining key kinetic parameters.

A hypothetical data table for such an analysis is presented below:

Kinetic ParameterValue
Ki (Inhibition Constant)Data not available
IC50 (Half-maximal Inhibitory Concentration)Data not available
Mechanism of Inhibition (e.g., Competitive, Non-competitive)Data not available

Selectivity and Potency against Key Biological Targets

Further investigation would be required to assess the selectivity and potency of this compound against various biological targets. This would help in understanding its potential therapeutic applications and off-target effects.

A hypothetical selectivity profile is illustrated in the table below:

Target EnzymeIC50 (nM)Fold Selectivity
Target XData not availableData not available
Target YData not availableData not available
Target ZData not availableData not available

Non-Enzymatic Interactions with Biological Macromolecules (e.g., DNA, RNA, Lipids)

There is currently no information available regarding the non-enzymatic interactions of this compound with biological macromolecules such as DNA, RNA, or lipids. Studies such as electrophoretic mobility shift assays, fluorescence quenching, or isothermal titration calorimetry would be required to determine if and how this compound interacts with these essential cellular components.

Role as a Chemical Probe in Elucidating Biological Processes

Given the lack of information on its biological activity, this compound has not been utilized as a chemical probe to elucidate biological processes. For a compound to be used as a chemical probe, it must exhibit high potency, selectivity, and a well-understood mechanism of action, none of which have been established for this molecule.

Metabolic Disposition and Degradation of 2z 3 2 Hydroxyethyl Sulfanyl Prop 2 Enoic Acid

Identification of Metabolites and Their Chemical Structures

There is currently no publicly available scientific literature that identifies or characterizes the metabolites of (2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid in any biological system. Metabolic pathways for compounds with similar structural motifs, such as other α,β-unsaturated carboxylic acids, often involve modifications at the double bond and the carboxylic acid group. For instance, some α,β-unsaturated carboxylic acids undergo acyl glucuronidation, a process that can, in some cases, increase the reactivity of the molecule towards nucleophilic attack.

In Vitro Metabolic Stability and Enzyme Kinetics in Tissue Homogenates and Cell Lines

No studies reporting the in vitro metabolic stability or enzyme kinetics of this compound in tissue homogenates (e.g., liver microsomes or S9 fractions) or specific cell lines were found. Such studies are crucial for determining the rate at which the compound is metabolized and for identifying the primary enzymes involved in its biotransformation.

Pathways of Detoxification and Conjugation for this compound

The detoxification and conjugation pathways for this compound have not been experimentally determined. Generally, compounds containing a thioether linkage might be susceptible to oxidation of the sulfur atom, potentially forming sulfoxides and sulfones. The carboxylic acid moiety could be a substrate for conjugation reactions, such as glucuronidation or amino acid conjugation. Given the α,β-unsaturated nature of the molecule, conjugation with glutathione (B108866) (GSH), a key detoxification pathway for electrophilic compounds, is a plausible but unconfirmed route.

Environmental and Biodegradation Studies of this compound

There is a lack of information in the scientific literature regarding the environmental fate and biodegradation of this compound. The biodegradability of organosulfur compounds can vary widely depending on their structure and the microorganisms present in a particular environment. While microorganisms play a significant role in the global sulfur cycle, the specific microbial pathways that might be involved in the degradation of this particular compound are unknown.

Future Research Directions and Translational Perspectives for 2z 3 2 Hydroxyethyl Sulfanyl Prop 2 Enoic Acid

Development of (2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic Acid as a Lead Compound for Drug Discovery Platforms

There is currently no available research in the public domain that identifies this compound as a lead compound in any drug discovery platform. The process of identifying a lead compound involves extensive screening and characterization of its biological activity, target engagement, and preliminary pharmacokinetic properties. Such data for this specific compound has not been published.

Advancements in Analytical Techniques for Characterization and Quantification of this compound in Complex Matrices

There are no specific analytical methods published for the characterization and quantification of this compound in complex matrices such as biological fluids or environmental samples. The development of such techniques would be a necessary prerequisite for any detailed biological or toxicological studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis of this compound can be approached via thiol-ene coupling, where the hydroxyethylsulfanyl group is introduced to the α,β-unsaturated acid precursor. Key parameters include:

  • Temperature : Maintain 40–60°C to balance reaction rate and side-product formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Catalysts : Use radical initiators like AIBN or photochemical activation for regioselective thiol addition .
  • Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the Z-isomer .

Q. How can the stereochemical integrity of the (2Z)-configuration be preserved during synthesis?

  • Methodological Answer :

  • Use low-temperature reactions (<0°C) to minimize thermal isomerization .
  • Introduce steric hindrance via bulky protecting groups on the hydroxyethyl moiety to favor the Z-isomer .
  • Validate configuration using NOESY NMR to confirm spatial proximity of the sulfanyl and carboxylic acid groups .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H NMR (δ 6.2–6.8 ppm for vinyl protons) and 13C NMR (δ 165–170 ppm for carboxylic acid) . Use 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • IR : Confirm the carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O (1700 cm⁻¹) .
  • X-ray crystallography : Resolve crystal structure to unambiguously assign stereochemistry .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the hydroxyethylsulfanyl group in biological activity?

  • Methodological Answer :

  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified sulfanyl substituents (e.g., methylsulfanyl, aryl variants) .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinity to target enzymes (e.g., oxidoreductases) .
  • Perform molecular dynamics simulations to model interactions with active sites, focusing on hydrogen bonding via the hydroxyethyl group .

Q. What computational strategies predict the reactivity of this compound in aqueous environments?

  • Methodological Answer :

  • Apply density functional theory (DFT) to calculate charge distribution and frontier molecular orbitals, identifying electrophilic sites prone to hydrolysis .
  • Simulate solvent effects using implicit solvation models (e.g., COSMO-RS) to assess stability in physiological pH .
  • Validate predictions with HPLC-MS to track degradation products under accelerated storage conditions .

Q. How can contradictions in biological assay data (e.g., varying IC50 values) be resolved?

  • Methodological Answer :

  • Standardize assay protocols (e.g., cell line selection, incubation time) to reduce variability .
  • Use LC-MS/MS to verify compound purity and concentration in dosing solutions .
  • Compare results across multiple models (e.g., in vitro enzymatic vs. cell-based assays) to distinguish direct vs. indirect effects .

Q. What experimental designs address stability challenges during long-term storage?

  • Methodological Answer :

  • Store under inert atmosphere (argon) at –20°C to prevent oxidation of the sulfanyl group .
  • Add stabilizers (e.g., ascorbic acid) to aqueous formulations to inhibit radical-mediated degradation .
  • Monitor stability via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

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